2,3-Diiodothiophene

Sonogashira coupling Regioselectivity Enediyne synthesis

Generic thiophene coupling partners fail to replicate the regioselectivity of 2,3-diiodothiophene (CAS 19259-05-3). Its vicinal diiodo configuration enables: • Exclusive C2 Sonogashira mono-coupling for one-pot unsymmetrical enediyne synthesis • Superior photostability vs. brominated analogs with predictable C5 mono-substitution • Sequential C-N arylation and intramolecular cyclization for antiproliferative polyheterocycles

Molecular Formula C4H2I2S
Molecular Weight 335.93 g/mol
CAS No. 19259-05-3
Cat. No. B101709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diiodothiophene
CAS19259-05-3
Synonyms2,3-Diiodothiophene
Molecular FormulaC4H2I2S
Molecular Weight335.93 g/mol
Structural Identifiers
SMILESC1=CSC(=C1I)I
InChIInChI=1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H
InChIKeyBUXDZKJHNFMYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diiodothiophene: Ortho-Diiodinated Building Block for Regioselective Coupling


2,3-Diiodothiophene (CAS 19259-05-3) is a vicinal dihalogenated heteroaromatic compound bearing iodine substituents at the 2- and 3-positions of the thiophene core . This halogen substitution pattern renders the C–I bonds highly reactive toward transition-metal-catalyzed cross-coupling reactions including Sonogashira, Suzuki, and Stille protocols [1]. The electron-withdrawing nature of the iodine atoms enhances the utility of this scaffold in the construction of π-conjugated systems for optoelectronic materials [1]. As a member of the diiodothiophene family, the 2,3-regioisomer is distinguished from its 2,5-counterpart by the adjacency of its reactive sites, which introduces unique regioselectivity considerations in sequential functionalization strategies.

Why Generic Substitution Fails for 2,3-Diiodothiophene


Generic replacement of 2,3-diiodothiophene with alternative thiophene-based coupling partners—including the 2,5-diiodo regioisomer, mono-iodinated thiophenes, or brominated analogs—fails to preserve synthetic outcomes due to three documented performance divergences. First, the vicinal diiodide arrangement in 2,3-diiodothiophene enables distinct regioselectivity profiles in Sonogashira cross-couplings that cannot be replicated by the 2,5-isomer [1]. Second, iodine-containing thiophenes demonstrate superior reactivity and stability under photochemical conditions relative to their brominated counterparts, with 5-acetyl-2,3-di-iodothiophene exhibiting exclusive mono-substitution at C5 while the corresponding dibromo compound yields over-substitution [2]. Third, the electronic activation imparted by two ortho-iodine substituents differs fundamentally from that of a single iodide, altering the kinetics and site-selectivity of sequential C–C bond-forming events. These distinctions preclude simple drop-in replacement without compromising reaction yield, product purity, or regiochemical control.

Comparator Evidence: Regioselectivity, Photostability, and Coupling Reactivity


C2-Selective Sonogashira Coupling in Ortho-Diiodinated Heterocycles

In a systematic investigation of ortho-diiodinated heterocycles, 2,3-diiodobenzothiophene—a structural analog of 2,3-diiodothiophene—demonstrated substantially higher regioselectivity for Sonogashira cross-coupling at the C2 position compared to 2,3-diiodoindole and 2,3-diiodobenzofuran [1]. While diiodoindole and diiodobenzofuran yielded considerable quantities of di-substituted enediynes alongside the monoalkyne product, diiodobenzothiophene exhibited dominant mono-coupling at C2 with minimal over-reaction. Critically, no C3-mono-coupling products were detected for any of the diiodides tested, confirming that initial alkyne incorporation occurs exclusively at C2 [1].

Sonogashira coupling Regioselectivity Enediyne synthesis Heterocyclic diiodides

Iodinated vs Brominated Thiophenes: Photoreactivity and Stability Advantage

Under photoirradiation in benzene solution, iodine-containing thiophene derivatives exhibit both higher reactivity and greater stability than their brominated analogs [1]. The 2,3-diiodinated scaffold demonstrates controlled mono-substitution behavior: 5-acetyl-2,3-di-iodothiophene furnishes exclusively the C5 photosubstitution product, whereas the corresponding dibromo compound (3,5-dibromothiophene-2-carbaldehyde) yields only the 3-bromo-5-phenyl-2-thienyl derivative—and the fully substituted 3,5-diphenylthiophene-2-carbaldehyde is obtained solely from the di-iodo precursor [1].

Photochemical substitution Halogen effect Thiophene functionalization Stability

Copper-Mediated N-Arylation with Heteroaryl Iodides

In copper-mediated N-arylation reactions of 2-acylated anilines, 2-iodothiophene and 3-iodothiophene served as effective coupling partners, with reactivity profiles systematically evaluated alongside 2- and 3-iodobenzothiophenes and 2-iodobenzofuran [1]. The electronic nature of the heteroaryl iodide—dictated by the position of the iodine substituent and the heteroatom identity—directly modulates coupling efficiency, with subsequent cyclization by electrophilic aromatic substitution occurring exclusively in C2-free (benzo)thienyl derivatives [1].

N-Arylation Copper catalysis Heteroaryl iodides Electronic effects

Synthetic Accessibility: Halogen Dance Route to Diiodothiophenes

The halogen dance reaction provides a strategic route to iodothiophenes including 2,5-diiodothiophenes and functionalized derivatives [1]. Starting from dihalo-substituted thiophenes, this methodology yields aldehydes, acids, and 2,5-diiodothiophenes, with formyl derivatives serving as precursors for previously unknown difluoromethyl- and chloromethylthiophenes [1]. While the 2,5-diiodo regioisomer is directly accessible, the 2,3-diiodo isomer requires distinct synthetic approaches, underscoring its unique position within the diiodothiophene landscape.

Halogen dance reaction Iodothiophene synthesis Polyhalogenated thiophenes Formylation

Validated Application Scenarios for 2,3-Diiodothiophene


One-Pot Unsymmetrical Enediyne Synthesis via Sequential Coupling

2,3-Diiodothiophene and its benzofused analog serve as privileged scaffolds for constructing unsymmetrical enediynes via sequential Sonogashira coupling. The exclusive C2 regioselectivity demonstrated for 2,3-diiodobenzothiophene—with no detectable C3 mono-coupling and minimal di-substitution—enables a one-pot protocol wherein two distinct terminal alkynes are installed successively [1]. This capability is compromised with diiodoindole and diiodobenzofuran comparators, which yield considerable di-substituted byproducts that complicate purification and reduce yield of the desired unsymmetrical product [1]. Researchers pursuing enediyne natural product analogs or DNA-cleavage agents should select 2,3-diiodinated thiophene scaffolds when high-fidelity sequential coupling is required.

Photochemical Mono-Substitution with High Stability

For photochemical aromatic substitution reactions, 2,3-diiodothiophene derivatives offer a distinct advantage over brominated analogs: higher reactivity combined with superior stability under irradiation conditions [1]. The 2,3-diiodo substitution pattern enables exclusive mono-substitution at C5 in 5-acetyl-2,3-di-iodothiophene, whereas brominated comparators exhibit less predictable product distributions [1]. This controlled reactivity profile is particularly valuable in medicinal chemistry programs requiring photochemical installation of aryl groups while preserving other halogen handles for subsequent orthogonal cross-coupling. Procurement of 2,3-diiodothiophene is indicated when photostability and predictable mono-functionalization are critical success parameters.

Tri- and Tetracyclic Heterocycles via Copper-Catalyzed N-Arylation

2,3-Diiodothiophene serves as a competent coupling partner in copper-mediated N-arylation of 2-acylated anilines, enabling access to tri- and tetracyclic frameworks with demonstrated antiproliferative activity against A2058 melanoma cells [1]. The reactivity hierarchy established for heteroaryl iodides—including 2-iodothiophene, 3-iodothiophene, and benzothiophene analogs—provides a rational basis for selecting the appropriate thienyl iodide based on electronic requirements of the target scaffold [1]. Users engaged in diversity-oriented synthesis of nitrogen-containing polyheterocycles should consider 2,3-diiodothiophene as a building block that enables both C–N bond formation and subsequent intramolecular electrophilic cyclization.

Optoelectronic Materials from Ortho-Diiodinated π-Conjugated Building Blocks

The electron-withdrawing nature of vicinal iodine substituents in 2,3-diiodothiophene modulates the electronic properties of derived π-conjugated systems [2]. This scaffold is employed in the synthesis of conjugated polymers and small molecules for organic solar cells and field-effect transistors [2]. While 2,5-diiodothiophene is more commonly encountered in materials literature, the 2,3-isomer offers a distinct connectivity pattern that alters polymer backbone geometry and electronic coupling between repeat units. Materials scientists seeking to fine-tune optoelectronic properties through regioisomeric variation should evaluate 2,3-diiodothiophene as a complement to—not a substitute for—the 2,5-isomer.

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